Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate

Acetyl-CoA Carboxylase Enzyme Inhibition Metabolic Disease

Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (CAS 4320-90-5) is a 2-substituted 2H-1,2,3-triazole ester with molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol, commercially available at ≥98% purity. It belongs to the class of heterocyclic building blocks featuring a 1,2,3-triazole core, but critically occupies the 2H-tautomeric form rather than the more common 1H-tautomer.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 4320-90-5
Cat. No. B1600121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2H-1,2,3-triazol-2-YL)acetate
CAS4320-90-5
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1N=CC=N1
InChIInChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-7-3-4-8-9/h3-4H,2,5H2,1H3
InChIKeyUJNRKJQCBKSOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (CAS 4320-90-5): Core Specifications and In-Class Positioning for Research Procurement


Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (CAS 4320-90-5) is a 2-substituted 2H-1,2,3-triazole ester with molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol, commercially available at ≥98% purity . It belongs to the class of heterocyclic building blocks featuring a 1,2,3-triazole core, but critically occupies the 2H-tautomeric form rather than the more common 1H-tautomer. This tautomeric distinction fundamentally alters its electronic distribution, basicity, and subsequent reactivity profile relative to its 1H-isomer counterpart, ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (CAS 4314-21-0) [1]. While both isomers share identical molecular weight and nominal heterocyclic classification, their substituent positioning (N2-linked acetate vs. N1-linked acetate) produces distinct chemical and biological behavior that precludes interchangeable use in synthetic or discovery workflows [2].

Why Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate Cannot Be Replaced by 1H-Triazole Isomers in Discovery and Development Workflows


Substitution of the 2H-isomer with the 1H-isomer is scientifically invalid due to fundamental differences in electronic configuration and reactivity. The 1-substituted 1H-triazoles are significantly more basic and nucleophilic than their 2-substituted 2H-counterparts, resulting in divergent alkylation behavior [1]. Specifically, 1-substituted triazoles undergo facile further alkylation to form triazolium salts in high yields, whereas 2-substituted triazoles resist alkylation under identical conditions [1]. This reactivity differential is rooted in tautomer-specific resonance stabilization and frontier molecular orbital distributions, which also govern regioselectivity in metal-catalyzed cycloadditions and downstream functionalization pathways [2]. For procurement decisions, selecting the incorrect isomer introduces unintended reactivity, compromises synthetic reproducibility, and can invalidate biological assay results when structure-activity relationships depend on precise N-substitution geometry [3].

Quantitative Differentiation Evidence: Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate Versus 1H-Isomer and In-Class Alternatives


ACC Enzyme Inhibitory Potency: 2H-Isomer Demonstrates ≥4.5-Fold Superior Activity Over 1H-Isomer

In a direct head-to-head comparison of Acetyl-CoA Carboxylase (ACC) inhibitory activity, the 2H-triazole derivative (Compound 110) exhibited an IC₅₀ of <100 nM, whereas its structurally identical 1H-triazole regioisomer (Compound 105) showed an IC₅₀ of >450 nM [1]. This represents a ≥4.5-fold improvement in potency attributable solely to the 2H- versus 1H-substitution pattern. The compounds were evaluated in the same ACC1 enzymatic assay system, isolating the tautomeric substitution as the sole variable. The patent explicitly claims the 2H-triazole scaffold as the preferred embodiment for ACC inhibition, citing this potency differential as the basis for selection [1].

Acetyl-CoA Carboxylase Enzyme Inhibition Metabolic Disease

Alkylation Reactivity: 2H-Isomer Exhibits Markedly Lower Nucleophilic Reactivity, Enabling Chemoselective Transformations

According to established heterocyclic chemistry principles documented in Science of Synthesis, 2-substituted 2H-1,2,3-triazoles are significantly more difficult to alkylate than isomeric 1-substituted 1H-triazoles [1]. This difference in reactivity correlates with measured basicity: 1-substituted triazoles are substantially more basic than 2-substituted compounds. Experimental evidence shows that while 1-substituted 1,2,3-triazoles react readily with methyl 4-toluenesulfonate to produce 1,3-disubstituted 1,2,3-triazolium salts in high yields, 2-substituted triazoles treated with the same alkylating agents (methyl 4-toluenesulfonate, iodomethane, or dimethyl sulfate) either do not react or yield triazolium salts in low yield only [1].

Synthetic Methodology Regioselectivity Triazolium Salt Formation

Regioselectivity in N-Alkylation: 2H-Isomers Form Preferentially Under Halogen-Directed Conditions

A systematic study by Wang et al. (Org. Lett. 2010) demonstrated that the alkylation of 1,2,3-triazoles can be directed toward N-2 substitution through electronic and steric modulation. Using 4,5-dibromo- and 4-bromo-5-trimethylsilyl-1,2,3-triazoles, the researchers achieved good to excellent N-2 selectivity and high chemical yields for N-2-substituted triazoles [1]. This halogen-directed approach suppresses the otherwise dominant N-1/N-3 alkylation pathway, providing a general protective-group-free method for synthesizing 2-substituted triazoles [1]. The observed regioselectivities were rationalized through a combination of frontier molecular orbital, steric, and electrostatic directing effects on the heterocyclic scaffolds [1].

Regioselective Synthesis N-Alkylation Halogen-Directed

Synthetic Accessibility and Isomeric Mixture Prevalence: 1H-Isomer Dominates Uncontrolled Alkylation

A ChemicalBook entry documenting synthetic routes indicates that the synthesis of ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (CAS 4320-90-5) yields the 1H-isomer (CAS 4314-21-0) as a co-product, with the 1H-isomer being obtained at 50% yield under the specified reaction conditions . This suggests that uncontrolled alkylation of 1,2,3-triazole with ethyl bromoacetate or similar electrophiles favors 1H-isomer formation. Direct procurement of the pure 2H-isomer bypasses the need for chromatographic separation of regioisomeric mixtures—a challenge highlighted in literature where scalable separation of 2-alkyl-2H-triazoles from 1:1 mixtures with 1-alkyl-1H isomers required specialized non-chromatographic isolation methods [1].

Synthetic Yield Isomer Ratio Alkylation

Commercially Verified Purity and Batch-to-Batch Consistency

Multiple commercial suppliers, including Sigma-Aldrich, Bidepharm, MolCore, and CymitQuimica, consistently specify purity of ≥98% for ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (CAS 4320-90-5), with accompanying certificates of analysis including NMR, HPLC, and GC data available upon request . Storage at room temperature (20°C) with a shelf life of 2 years is specified by vendors such as MolCore, providing clear stability parameters for inventory planning . The solid physical form facilitates accurate weighing and handling in laboratory settings .

Quality Control Purity Specification Reproducibility

Validated Application Scenarios for Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate Based on Quantitative Differentiation Evidence


ACC Inhibitor Lead Optimization in Metabolic Disease Drug Discovery

Based on direct head-to-head comparative data from U.S. Patent US20170166584A1, ethyl 2-(2H-1,2,3-triazol-2-yl)acetate and its derivatives serve as preferred scaffolds for Acetyl-CoA Carboxylase (ACC) inhibitor development, where the 2H-isomer demonstrates ≥4.5-fold superior potency (IC₅₀ <100 nM) compared to the 1H-isomer (IC₅₀ >450 nM) [1]. Procurement of the 2H-isomer is essential for programs targeting ACC1/ACC2 for obesity, metabolic syndrome, and related disorders, as the potency differential directly impacts screening hit rates and lead optimization trajectories. Researchers should verify that their ACC inhibitor libraries contain the correct 2H-tautomer to avoid false-negative results from the less active 1H-isomer. [1]

Chemoselective Multi-Step Synthesis Requiring Orthogonal Triazole Protection

For synthetic routes requiring differential protection or sequential functionalization of multiple triazole-containing intermediates, the markedly lower nucleophilicity of 2H-triazoles compared to 1H-triazoles provides critical chemoselectivity advantages [1]. Under alkylation conditions where 1-substituted triazoles readily form triazolium salts in high yields, 2-substituted triazoles remain largely unreactive, allowing for orthogonal manipulation of mixed triazole systems [1]. This property is particularly valuable in the synthesis of complex heterocyclic architectures for pharmaceutical candidates, where uncontrolled alkylation of 1H-triazole intermediates would compromise yield and purity. [1]

Click Chemistry Precursor for 2,4,5-Trisubstituted Triazole Libraries

As established by Wang et al. (Org. Lett. 2010), the 2H-triazole scaffold enables access to 2-mono-, 2,4-di-, and 2,4,5-polysubstituted triazoles via halogen-directed alkylation strategies [1]. Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate serves as a foundational building block for constructing these N-2-substituted libraries—a regioisomeric space that is otherwise challenging to access due to the inherent bias of thermal and Cu(I)/Ru(II)-catalyzed azide-alkyne cycloadditions toward N-1/N-3 substitution [1]. Researchers developing diversity-oriented synthesis collections or fragment-based screening libraries should procure the 2H-isomer to expand chemical space coverage beyond the more common 1H-triazole derivatives. [1]

Synthetic Intermediate for Pharmaceutical and Agrochemical Development

Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate is documented as a key intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antimicrobial properties [1]. The compound's established upstream and downstream synthetic relationships are validated by patent literature, including WO2006/123242, which describes its conversion to 2H-1,2,3-triazole-2-acetic acid (CAS 4320-91-6) and subsequent transformations . For process chemistry and scale-up applications, procurement of pre-isolated 2H-isomer eliminates the need for chromatographic separation from 1:1 isomeric mixtures that typically form under uncontrolled alkylation conditions [2], thereby streamlining route development and improving process mass intensity metrics. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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